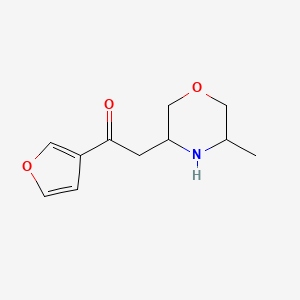
1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one is an organic compound that features a furan ring and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfuric acid.
Coupling of the Rings: The final step involves coupling the furan and morpholine rings through an appropriate linker, such as an ethanone group. This can be achieved using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups using electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan and morpholine rings can interact with different molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Similar structure but with the furan ring at a different position.
1-(Thiophen-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Contains a thiophene ring instead of a furan ring.
1-(Pyridin-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one is unique due to the specific combination of the furan and morpholine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(furan-3-yl)-2-(5-methylmorpholin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-8-5-15-7-10(12-8)4-11(13)9-2-3-14-6-9/h2-3,6,8,10,12H,4-5,7H2,1H3 |
InChI Key |
VKVOLYLDLZXEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


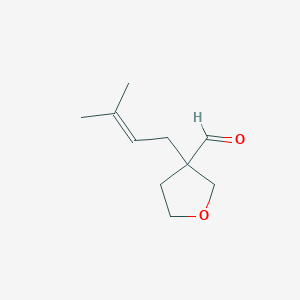
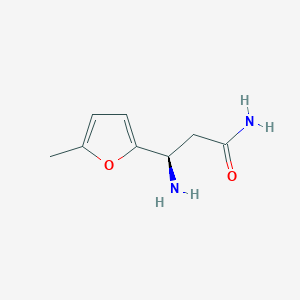
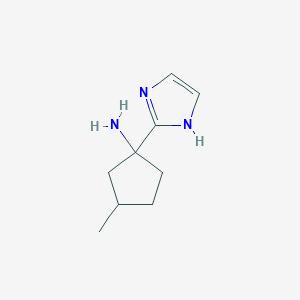
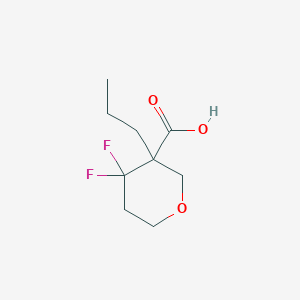
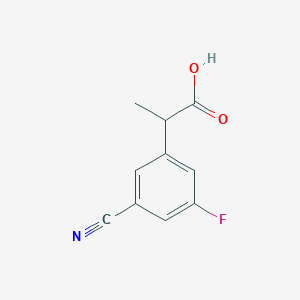
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)

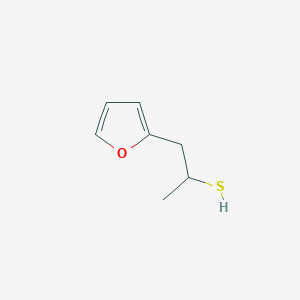
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
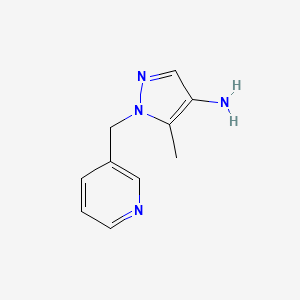

![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
